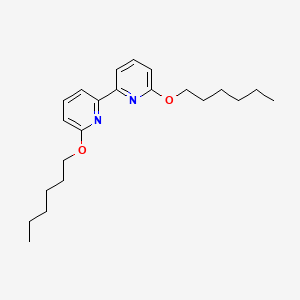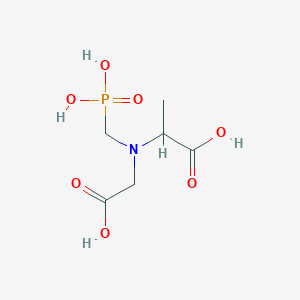
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure includes a benzoxazole ring, a methoxyphenyl group, and a methylcarbamate moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include K₂CO₃ as a base and TBHP (tert-butyl hydroperoxide) as an oxidant . The reaction is often carried out in solvents like methyl cyanide or DMSO under argon atmosphere with blue LED irradiation .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Metal catalysts and ionic liquid catalysts are commonly employed to facilitate the reactions .
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of K₂CO₃ and blue LED irradiation.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole N-oxides, while reduction can yield the corresponding amines.
科学的研究の応用
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
(3-methoxyphenyl) N-methylcarbamate: Shares the methoxyphenyl and methylcarbamate moieties but lacks the benzoxazole ring.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Contains a benzoxazole ring and methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is unique due to its combination of a benzoxazole ring, methoxyphenyl group, and methylcarbamate moiety. This unique structure imparts specific biological activities and chemical properties that are not observed in similar compounds.
特性
CAS番号 |
104029-70-1 |
|---|---|
分子式 |
C17H16N2O4 |
分子量 |
312.32 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(3-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O4/c1-18-17(20)23-15(11-6-5-7-12(10-11)21-2)16-19-13-8-3-4-9-14(13)22-16/h3-10,15H,1-2H3,(H,18,20) |
InChIキー |
KVHMBHAQEVMLQP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC(C1=CC(=CC=C1)OC)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
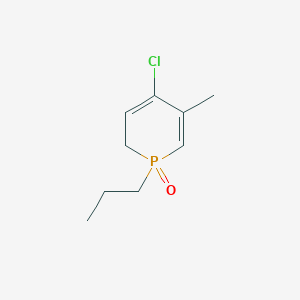

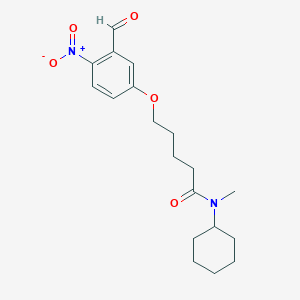

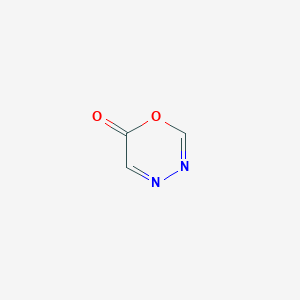
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
